CFBQOYQMJUOBOT-UHFFFAOYSA-N
Description
Note: No direct evidence for the compound "CFBQOYQMJUOBOT-UHFFFAOYSA-N" was found in the provided materials. The InChIKey format suggests it is a chemical entity, but its structural identity, molecular formula, and properties cannot be confirmed from the given sources. For comparative purposes, this article will reference structurally or functionally related compounds from the evidence, such as those listed in ChemDiv screening libraries (e.g., QCXOUWUFIIJNKX-UHFFFAOYSA-N, RQQCHOJQGKVOEP-UHFFFAOYSA-N) and other InChIKey-identified molecules.
Properties
Molecular Formula |
C19H13ClN6S |
|---|---|
Molecular Weight |
392.865 |
InChI |
InChI=1S/C19H13ClN6S/c20-16-9-5-4-6-13(16)11-27-19-24-23-18-15-10-22-26(14-7-2-1-3-8-14)17(15)21-12-25(18)19/h1-10,12H,11H2 |
InChI Key |
CFBQOYQMJUOBOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)SCC5=CC=CC=C5Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Due to the absence of explicit data on "CFBQOYQMJUOBOT-UHFFFAOYSA-N," comparisons will focus on general trends observed in ChemDiv screening compounds and related molecules.
Structural and Functional Similarities
The provided ChemDiv compounds (e.g., QCXOUWUFIIJNKX-UHFFFAOYSA-N, RQQCHOJQGKVOEP-UHFFFAOYSA-N) share the following characteristics:
- Complex Heterocyclic Scaffolds : Many feature nitrogen- or sulfur-containing rings (e.g., thiazoles, pyridines), which are common in drug discovery for targeting enzymes or receptors .
- Functional Groups : Amides, sulfonamides, and ethers are prevalent, enhancing solubility or binding affinity .
- Molecular Weight : Most fall within 250–500 Da, aligning with Lipinski’s Rule of Five for oral bioavailability .
Key Observations :
- Diverse Therapeutic Targets : These compounds are curated for broad applications, including oncology (kinase inhibitors), cardiovascular diseases, and regenerative medicine .
- Synthetic Accessibility : Several (e.g., QCXOUWUFIIJNKX-UHFFFAOYSA-N) are available in small quantities (1–50 mg) or as DMSO solutions, facilitating early-stage research .
Data Gaps and Limitations
- Lack of Specific Data for "this compound": No structural, pharmacological, or synthetic data exists in the provided evidence, making direct comparisons impossible.
- Incomplete Literature : Many ChemDiv compounds lack peer-reviewed studies, relying instead on internal screening data .
Recommendations :
- Conduct structural analysis (e.g., NMR, X-ray crystallography) to confirm the compound’s identity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
